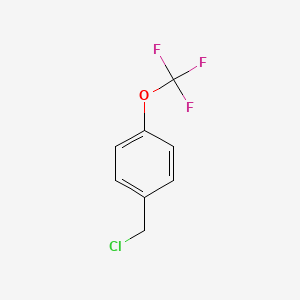
4-(三氟甲氧基)苄氯
描述
Synthesis Analysis
The synthesis of compounds related to 4-(trifluoromethoxy)benzyl chloride can involve multiple steps and reagents. For example, the preparation of trifluoromethaneselenenyl chloride involves a two-step procedure starting from dibenzyl diselenide and trifluoromethyl iodide, followed by cleavage with sulfuryl chloride . Although this does not directly describe the synthesis of 4-(trifluoromethoxy)benzyl chloride, it suggests that similar multi-step synthetic routes could be employed, potentially involving the use of trifluoromethyl groups and chlorination agents.
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups has been studied using various spectroscopic techniques and quantum mechanical calculations. For instance, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . These techniques could be applied to 4-(trifluoromethoxy)benzyl chloride to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of compounds with trifluoromethyl groups and benzyl chlorides can be quite diverse. For example, 4-substituted benzenediazonium chlorides react with methylamine-formaldehyde to afford novel cyclic products . Additionally, the presence of a trifluoromethyl group can influence the selectivity of lithiation and subsequent electrophilic substitution reactions, as seen in the study of 1,2,4-tris(trifluoromethyl)benzene . These findings suggest that 4-(trifluoromethoxy)benzyl chloride may also participate in unique chemical reactions due to the presence of the trifluoromethoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-(trifluoromethoxy)benzyl chloride can be quite specific due to the presence of trifluoromethyl groups. For instance, the pKa data and spectral characterization of 2,4,6-tris(trifluoromethyl)benzoic acid provide valuable information about the acid-base properties and electronic structure of such compounds . These properties are crucial for understanding the behavior of 4-(trifluoromethoxy)benzyl chloride in various environments and could be used to predict its solubility, stability, and reactivity.
科学研究应用
亲核三氟甲氧基化
该化合物已被用于开发三氟甲氧基化策略。例如,据报道从 4-二甲氨基吡啶和 2,4-二硝基(三氟甲氧基)苯中分离出三氟甲氧基吡啶盐,证明其作为 SN2 反应的三氟甲氧基源的有效性,从而形成三氟甲基醚 (Duran-Camacho 等人,2021 年)。这种方法为将三氟甲氧基引入有机分子提供了一条途径,这在开发具有药物学和材料科学中理想特性的化合物方面具有重要意义。
催化和合成
在催化中,4-(三氟甲氧基)苄氯衍生物促进了各种有机化合物的合成。一种新型的由 4-(苄氧基)苄氯聚合物键合而成的四唑官能化聚合物负载钯纳米催化剂,在 N-苄基化芳基氰胺的合成中展示了有效的催化活性 (Habibi 等人,2018 年)。此类催化剂对于推进合成方法至关重要,有助于开发新型药物和材料。
相转移催化
已经探索了 4-(三氟甲氧基)苄氯在相转移催化 (PTC) 中的功效。在一项研究中,研究了在三液相转移催化条件下苯甲氯与香兰素选择性 O-烷基化的动力学,展示了高转化率和选择性 (Yadav 和 Lande,2005 年)。这突出了其在精细化学合成中的潜力,特别是在优化反应条件以提高产率和环境可持续性方面。
材料科学与纳米技术
4-(三氟甲氧基)苄氯还在材料科学中得到应用,特别是在为杂化复合材料开发氟聚合物官能化倍半硅氧烷方面。这种方法能够创造出具有独特性能的材料,例如光子学的低损耗,突出了该化合物在杂化复合材料的纳米级结构中的作用 (Suresh 等人,2004 年)。
安全和危害
属性
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMKFQMJURUPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380439 | |
| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzyl Chloride | |
CAS RN |
65796-00-1 | |
| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)





![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)






